molecular formula C33H39NO4 B11510635 9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11510635
M. Wt: 513.7 g/mol
InChI Key: AUPNYAKECCZZLX-UHFFFAOYSA-N
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Description

The compound 9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic molecule with a molecular formula of C33H39NO4 . It is characterized by its unique structure, which includes multiple aromatic rings and various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 4-benzyloxy-3-ethoxybenzaldehyde with appropriate reagents under controlled conditions to form the desired product . The reaction conditions often include the use of solvents like acetone and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, purification through crystallization, and the use of advanced analytical techniques to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

The compound 9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the aromatic rings .

Scientific Research Applications

The compound 9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acridine derivatives and molecules with similar structural features, such as:

Uniqueness

The uniqueness of 9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C33H39NO4

Molecular Weight

513.7 g/mol

IUPAC Name

9-(3-ethoxy-4-phenylmethoxyphenyl)-3,3,6,6,10-pentamethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C33H39NO4/c1-7-37-28-15-22(13-14-27(28)38-20-21-11-9-8-10-12-21)29-30-23(16-32(2,3)18-25(30)35)34(6)24-17-33(4,5)19-26(36)31(24)29/h8-15,29H,7,16-20H2,1-6H3

InChI Key

AUPNYAKECCZZLX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)N(C4=C2C(=O)CC(C4)(C)C)C)OCC5=CC=CC=C5

Origin of Product

United States

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